

# Toxicological Profile of 4-Nitroguaiacol: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-4-nitrophenol

Cat. No.: B027342

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Disclaimer: Direct toxicological data for 4-Nitroguaiacol in mammalian systems is largely unavailable. This document provides a comprehensive toxicological profile based on a read-across approach from structurally related compounds, namely 4-nitrophenol and guaiacol. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All experimental protocols are based on standardized OECD guidelines, as specific studies on 4-Nitroguaiacol have not been published.

## Executive Summary

4-Nitroguaiacol (**2-methoxy-4-nitrophenol**) is an aromatic compound with potential applications in various industries.<sup>[1]</sup> A thorough understanding of its toxicological profile is essential for risk assessment and safe handling. Due to the scarcity of direct toxicity data, this guide utilizes a read-across approach, leveraging data from the structurally similar compounds 4-nitrophenol and guaiacol to infer potential hazards. This analysis suggests that 4-Nitroguaiacol may possess moderate acute toxicity, be a skin and eye irritant, and may have the potential for genotoxicity and reproductive effects, warranting further investigation.

## Chemical and Physical Properties

Property	Value
Chemical Name	2-Methoxy-4-nitrophenol
Synonyms	4-Nitroguaiacol, Guaiacol, 4-nitro-
CAS Number	3251-56-7
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>
Molecular Weight	169.13 g/mol
Appearance	Yellow crystalline powder
Melting Point	104-106 °C

## Toxicological Profile (Read-Across Approach)

### Acute Toxicity

No direct acute toxicity data for 4-Nitroguaiacol is available. The GHS classification indicates it is a skin, eye, and respiratory irritant.[2] A read-across from 4-nitrophenol and guaiacol suggests that 4-Nitroguaiacol may have moderate acute toxicity via the oral route.

Table 1: Acute Toxicity Data of Surrogate Compounds

Compound	Test	Species	Route	LD <sub>50</sub>	Reference
4-Nitrophenol	Acute Oral Toxicity	Rat	Oral	202 - 620 mg/kg	[3]
Acute Oral Toxicity	Mouse	Oral	470 - 625.7 mg/kg	[3]	
Acute Dermal Toxicity	Rat	Dermal	>5,000 mg/kg		
Guaiacol	Acute Oral Toxicity	Rat	Oral	520 mg/kg	[4]
Acute Oral Toxicity	Mouse	Oral	621 mg/kg	[4][5]	
Acute Dermal Toxicity	Rabbit	Dermal	4,600 mg/kg	[4][5]	

## Sub-chronic and Chronic Toxicity

There are no repeated-dose toxicity studies available for 4-Nitroguaiacol. Studies on 4-nitrophenol indicate that prolonged exposure may lead to effects on the liver and kidneys.

Table 2: Repeated-Dose Toxicity Data of Surrogate Compounds

Compound	Study Duration	Species	Route	NOAEL	Effects Observed	Reference
4-Nitrophenol	13 weeks	Rat	Oral	10 mg/kg/day	Decreased body weight, changes in organ weights	[6]
Guaiacol	90 days	Rat	Oral	40 mg/kg/day	No adverse effects reported	

## Genotoxicity

The genotoxic potential of 4-Nitroguaiacol has not been evaluated. Data on 4-nitrophenol and guaiacol are mixed, suggesting that 4-Nitroguaiacol should be investigated for its mutagenic and clastogenic potential.

Table 3: Genotoxicity Data of Surrogate Compounds

Compound	Assay	System	Result	Reference
4-Nitrophenol	Ames Test	S. typhimurium	Positive (with and without S9)	[7]
Chromosomal Aberration	CHO cells	Positive		
Guaiacol	Ames Test	S. typhimurium	Negative	
In vivo Micronucleus	Mouse	Negative	[7]	

## Carcinogenicity

No carcinogenicity studies have been conducted on 4-Nitroguaiacol. Long-term studies on 4-nitrophenol did not show evidence of carcinogenicity in mice.

Table 4: Carcinogenicity Data of Surrogate Compounds

Compound	Species	Route	Duration	Findings	Reference
4-Nitrophenol	Mouse	Dermal	78 weeks	No evidence of carcinogenicity	[3]

## Reproductive and Developmental Toxicity

The effects of 4-Nitroguaiacol on reproduction and development are unknown. Studies on 4-nitrophenol have shown some evidence of reproductive and developmental effects at high

doses.

Table 5: Reproductive and Developmental Toxicity Data of Surrogate Compounds

Compound	Study Type	Species	NOAEL (Maternal)	NOAEL (Developmental)	Effects	Reference
4-Nitrophenol	Developmental	Rat	27.6 mg/kg/day	27.6 mg/kg/day	Decreased maternal body weight, reduced fetal weight	[6]
Two-Generation	Rat	10 mg/kg/day	10 mg/kg/day	Decreased pup weight		

## Experimental Protocols

Detailed experimental protocols for toxicological studies on 4-Nitroguaiacol are not available. The following are summaries of standard OECD guidelines that would be applicable for its evaluation.

### Acute Oral Toxicity (OECD 423)

- Principle: A stepwise procedure with a limited number of animals at each step to determine the acute oral toxicity.
- Animals: Typically rats or mice, single sex per step.
- Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs for up to 14 days.
- Endpoint: LD<sub>50</sub> (median lethal dose) and GHS classification.

## Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

- Principle: To characterize the toxicity profile of a substance following repeated oral administration over 90 days.
- Animals: Rats, both sexes.
- Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology are evaluated.
- Endpoint: No-Observed-Adverse-Effect Level (NOAEL).

## Bacterial Reverse Mutation Test (Ames Test, OECD 471)

- Principle: To detect gene mutations induced by the test substance using strains of *Salmonella typhimurium* and *Escherichia coli*.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted.
- Endpoint: Assessment of mutagenic potential.

## In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

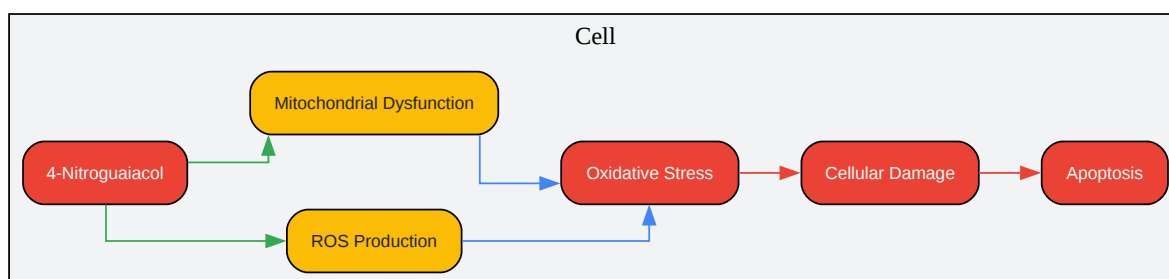
- Principle: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Procedure: Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are harvested at metaphase and chromosomes are examined for aberrations.
- Endpoint: Assessment of clastogenic potential.

## Two-Generation Reproduction Toxicity Study (OECD 416)

- Principle: To assess the effects of a substance on all phases of the reproductive cycle over two generations.
- Animals: Rats, both sexes.
- Procedure: The substance is administered to the parental (P) generation before mating and throughout mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to the production of a second generation (F2).
- Endpoint: Effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

## Mandatory Visualizations

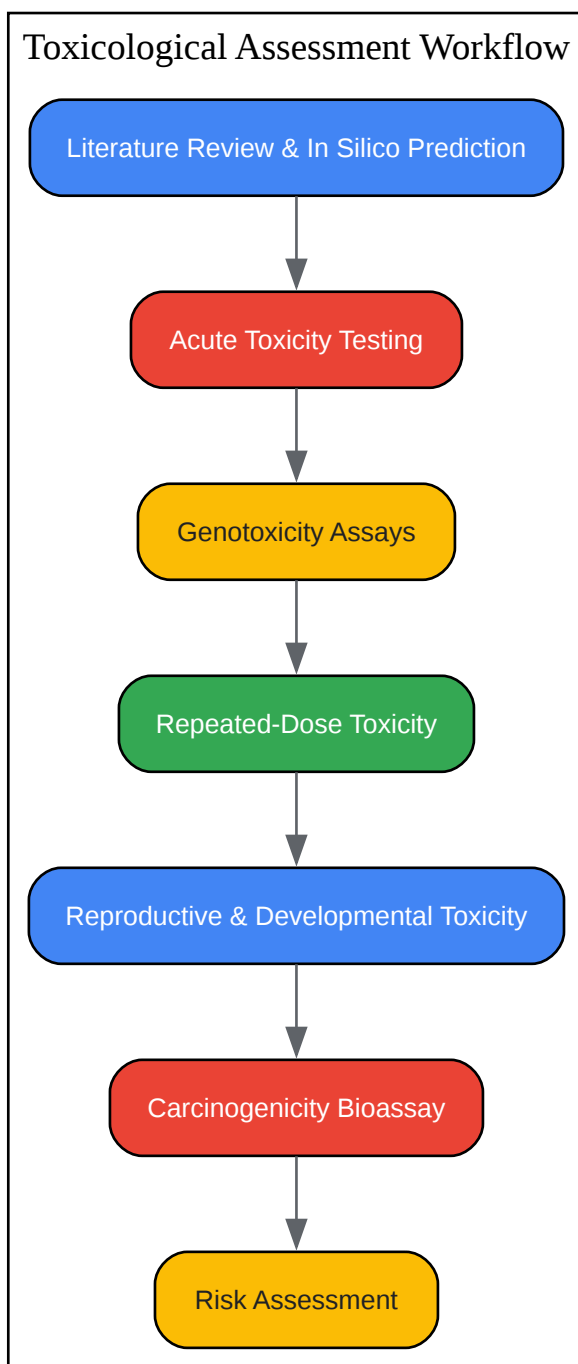
### Hypothesized Signaling Pathway for 4-Nitroguaiacol-Induced Oxidative Stress



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Caption: Hypothesized pathway of 4-Nitroguaiacol-induced oxidative stress.

## General Experimental Workflow for Toxicological Assessment



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